5-Bromo-1,2-dimethyl-3-nitrobenzene

Description

BenchChem offers high-quality 5-Bromo-1,2-dimethyl-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1,2-dimethyl-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

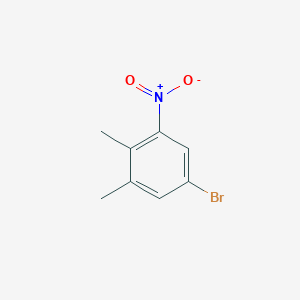

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,2-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-7(9)4-8(6(5)2)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXSPJGSFHLODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10495488 | |

| Record name | 5-Bromo-1,2-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18873-95-5 | |

| Record name | 5-Bromo-1,2-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 5-Bromo-1,2-dimethyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-1,2-dimethyl-3-nitrobenzene (CAS No: 18873-95-5).[1][2][3] Due to the limited availability of specific experimental data for this particular isomer, this document also incorporates data from structurally similar compounds to offer a broader context for its chemical behavior. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a foundational understanding of this compound's potential applications.

Chemical Identity and Physicochemical Properties

5-Bromo-1,2-dimethyl-3-nitrobenzene is a polysubstituted aromatic compound. Its structure incorporates a bromine atom, two methyl groups, and a nitro group attached to a benzene ring.[1][2] This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules.[4]

Table 1: Chemical Identifiers for 5-Bromo-1,2-dimethyl-3-nitrobenzene

| Identifier | Value |

| IUPAC Name | 5-Bromo-1,2-dimethyl-3-nitrobenzene |

| CAS Number | 18873-95-5[2][3] |

| Molecular Formula | C₈H₈BrNO₂[1][2][5] |

| Molecular Weight | 230.06 g/mol [5][6] |

| InChI Key | HPXSPJGSFHLODM-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

Quantitative experimental data for 5-Bromo-1,2-dimethyl-3-nitrobenzene is not extensively reported. The following table includes available data for the target compound and related isomers for comparison.

| Property | 5-Bromo-1,2-dimethyl-3-nitrobenzene | 1-Bromo-2,4-dimethyl-5-nitrobenzene (Isomer) |

| Appearance | - | Pale yellow solid[5] |

| Melting Point | 65-67 °C[2] | 54-56 °C[5] |

| Boiling Point | 294.2±35.0 °C (Predicted)[2] | 293.641 °C at 760 mmHg[5] |

| Density | 1.533±0.06 g/cm³ (Predicted)[2] | 1.534 g/cm³[5] |

| Flash Point | 131.7±25.9 °C (Predicted)[2] | 131.389 °C[5] |

| Refractive Index | 1.583 (Predicted)[2] | 1.583[5] |

| Solubility | - | Slightly soluble in water[5] |

| XLogP3 | 3.44[2] | 3.2[7][6] |

| Topological Polar Surface Area (TPSA) | 45.8 Ų[2] | 45.8 Ų[7][6] |

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow:

The synthesis would likely involve the nitration of 3-Bromo-1,2-dimethylbenzene. The directing effects of the substituents on the aromatic ring are crucial for determining the regioselectivity of the reaction.

Caption: Hypothetical workflow for the synthesis of 5-Bromo-1,2-dimethyl-3-nitrobenzene.

Generalized Experimental Protocol for Nitration:

This protocol is based on general methods for the nitration of aromatic compounds and should be adapted and optimized for the specific substrate.[8][9]

-

Preparation of Nitrating Mixture: In a flask, carefully add concentrated nitric acid (HNO₃) dropwise to concentrated sulfuric acid (H₂SO₄) with cooling in an ice bath.[9][10]

-

Reaction Setup: Dissolve the starting material (e.g., 3-Bromo-1,2-dimethylbenzene) in a minimal amount of concentrated sulfuric acid and cool the mixture in an ice bath.[10]

-

Reagent Addition: Slowly add the cold nitrating mixture to the solution of the substituted benzene while maintaining a low temperature (e.g., below 10 °C).[10]

-

Reaction Monitoring: Stir the mixture at a low temperature until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[8][10]

-

Work-up: Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.[9][11]

-

Extraction and Purification: The crude product can be collected by filtration. The solid is then washed with water and a dilute solution of sodium bicarbonate.[11] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8][9][11]

Reactivity and Potential Applications

The reactivity of 5-Bromo-1,2-dimethyl-3-nitrobenzene is governed by the interplay of its substituents on the aromatic ring.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[10] The nitro group also activates the ring for nucleophilic aromatic substitution (SNAr), although this effect is strongest when it is ortho or para to a leaving group.[12][13][14][15] The nitro group can be readily reduced to an amine, providing a key functional group for further derivatization in pharmaceutical synthesis.[16]

-

Bromine Atom (-Br): The bromine atom is a deactivating group due to its inductive effect but is an ortho, para-director due to resonance.[10] It serves as an excellent handle for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are pivotal in modern drug discovery for forming carbon-carbon and carbon-heteroatom bonds.[12][16]

-

Methyl Groups (-CH₃): These are activating, ortho, para-directing groups.[10]

This combination of functional groups makes 5-Bromo-1,2-dimethyl-3-nitrobenzene a versatile building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.[4][11][12] For instance, derivatives of similar nitroaromatic compounds are explored as potential enzyme inhibitors.[12]

Potential Derivatization Pathways:

Caption: Potential chemical transformations of 5-Bromo-1,2-dimethyl-3-nitrobenzene.

Safety and Handling

While specific toxicity data for 5-Bromo-1,2-dimethyl-3-nitrobenzene is not available, compounds of this class (halogenated nitroaromatics) should be handled with care. Nitrobenzene and its derivatives are known to be toxic and can be absorbed through the skin.[17]

For the related isomer, 1-Bromo-2,4-dimethyl-5-nitrobenzene, the following GHS hazard statements have been reported:

-

Harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Causes skin and serious eye irritation.[6]

-

May cause respiratory irritation.[6]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store the compound in a cool, dry place away from heat and strong oxidizing agents.[10]

Conclusion

5-Bromo-1,2-dimethyl-3-nitrobenzene is a functionalized aromatic compound with significant potential as an intermediate in organic synthesis. While specific experimental data is limited, its structural features suggest a rich reactivity profile that can be exploited for the synthesis of diverse and complex target molecules. This guide has summarized the available information and provided context based on related compounds to aid researchers in its application. Further experimental studies are necessary to fully characterize its properties and explore its potential in drug development and other areas of chemical science.

References

- 1. BioOrganics [bioorganics.biz]

- 2. echemi.com [echemi.com]

- 3. biomall.in [biomall.in]

- 4. chemimpex.com [chemimpex.com]

- 5. Cas 69383-59-1,1-BROMO-2,4-DIMETHYL-5-NITROBENZENE | lookchem [lookchem.com]

- 6. 1-Bromo-2,4-dimethyl-5-nitrobenzene | C8H8BrNO2 | CID 12474326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Bromo-2,3-dimethyl-4-nitrobenzene | C8H8BrNO2 | CID 11958966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. benchchem.com [benchchem.com]

- 15. echemi.com [echemi.com]

- 16. benchchem.com [benchchem.com]

- 17. Nitrobenzene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-Bromo-1,2-dimethyl-3-nitrobenzene (CAS 18873-95-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,2-dimethyl-3-nitrobenzene is a substituted aromatic compound with the CAS number 18873-95-5. Its molecular structure, featuring a bromine atom, two methyl groups, and a nitro group strategically positioned on a benzene ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility in medicinal chemistry and drug development. The presence of multiple functional groups allows for a range of chemical modifications, rendering it a valuable building block for the synthesis of more complex molecules.

Chemical and Physical Properties

5-Bromo-1,2-dimethyl-3-nitrobenzene is a solid at room temperature.[1] The key physicochemical properties are summarized in the table below. While experimental data for some properties are limited, predicted values based on its structure provide useful estimates.

| Property | Value | Source |

| CAS Number | 18873-95-5 | N/A |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Physical Form (at 20°C) | Solid | [1] |

| Purity | Typically ≥95% or 98% | N/A |

| Melting Point | 65-67 °C | [2] |

| Boiling Point | 294.2±35.0 °C (Predicted) | [2] |

| Density | 1.533±0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 131.7±25.9 °C (Predicted) | [2] |

| Refractive Index | 1.583 (Predicted) | [2] |

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural confirmation of synthesized 5-Bromo-1,2-dimethyl-3-nitrobenzene. The values presented below are estimations based on the substituent effects of bromine, methyl, and nitro groups on a benzene ring.

Table of Predicted ¹H NMR Data (in CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | 7.5 - 7.8 | m | 2H |

| Methyl H (C1) | ~2.4 | s | 3H |

| Methyl H (C2) | ~2.3 | s | 3H |

Table of Predicted ¹³C NMR Data (in CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-NO₂ | ~150 |

| C-Br | ~120 |

| C-CH₃ (x2) | ~135, ~138 |

| C-H (x2) | ~128, ~132 |

| CH₃ (x2) | ~15-20 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table of Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100 - 3000 |

| C-H (aliphatic) | 3000 - 2850 |

| C=C (aromatic) | 1600 - 1475 |

| NO₂ (asymmetric stretch) | 1550 - 1500 |

| NO₂ (symmetric stretch) | 1350 - 1300 |

| C-Br | 700 - 500 |

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table of Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M]⁺ | 229/231 | Molecular ion peak showing the bromine isotope pattern. |

| [M-NO₂]⁺ | 183/185 | Fragment corresponding to the loss of a nitro group. |

Synthesis

A plausible synthetic route to 5-Bromo-1,2-dimethyl-3-nitrobenzene involves the nitration of a brominated dimethylbenzene precursor. The following is a generalized experimental protocol.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 5-Bromo-1,2-dimethyl-3-nitrobenzene.

Experimental Protocol: Nitration of 4-Bromo-1,2-dimethylbenzene

Materials:

-

4-Bromo-1,2-dimethylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add concentrated sulfuric acid. To the cooled acid, add concentrated nitric acid dropwise with continuous stirring, maintaining a temperature below 10 °C.

-

Reaction Setup: In a separate three-necked flask equipped with a dropping funnel and a thermometer, dissolve 4-Bromo-1,2-dimethylbenzene in dichloromethane and cool the solution to 0-5 °C.

-

Nitration: Slowly add the prepared nitrating mixture to the solution of 4-Bromo-1,2-dimethylbenzene via the dropping funnel over 30-45 minutes, ensuring the reaction temperature is maintained between 0-5 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer.

-

Neutralization and Drying: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

5-Bromo-1,2-dimethyl-3-nitrobenzene is a versatile intermediate for further chemical transformations, primarily involving the bromine and nitro functionalities.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, a key functional group in many pharmaceutical compounds.

Experimental Protocol: Reduction using Tin(II) Chloride

Materials:

-

5-Bromo-1,2-dimethyl-3-nitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

10 M Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

Suspend 5-Bromo-1,2-dimethyl-3-nitrobenzene (1.0 mmol) in ethanol (15 mL).

-

Add a solution of SnCl₂·2H₂O (5.0 mmol) in concentrated HCl (2 mL).

-

Heat the mixture to 70 °C and stir for 3 hours, monitoring by TLC.

-

Cool the reaction in an ice bath and carefully neutralize with 10 M NaOH solution to a pH of approximately 10-12.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Bromo-1,2-dimethyl-3-aminobenzene.

Caption: Workflow for the reduction of the nitro group.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation through reactions like the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

5-Bromo-1,2-dimethyl-3-nitrobenzene

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate (K₃PO₄)

-

Toluene/water mixture

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add 5-Bromo-1,2-dimethyl-3-nitrobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃ (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the flask with inert gas three times.

-

Add the toluene/water solvent mixture (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Potential Applications in Drug Development

Nitroaromatic compounds are a class of molecules that have been extensively investigated for their wide range of biological activities.[3] The nitro group can act as a key pharmacophore and is present in several commercial drugs.[3] Derivatives of 5-Bromo-1,2-dimethyl-3-nitrobenzene could potentially be explored for various therapeutic applications.

Role as a Synthetic Intermediate

The primary application of 5-Bromo-1,2-dimethyl-3-nitrobenzene in drug development is as a versatile starting material. Through the synthetic transformations described above (nitro reduction and cross-coupling), a diverse library of compounds can be generated for biological screening.

Potential Biological Activities

-

Antimicrobial Agents: Nitro-containing molecules have a long history as antibacterial and antifungal agents.[3] The nitro group can be reduced within microbial cells to form reactive species that are toxic to the microorganism.

-

Anticancer Agents: Some nitroaromatic compounds have shown promise as anticancer agents, often through bioreductive activation in the hypoxic environment of tumors.

-

Enzyme Inhibitors: The substituted benzene ring can serve as a scaffold for the design of inhibitors for various enzymes, such as kinases or proteases, which are important targets in many diseases.

General Signaling Pathway for Nitroaromatic Bioactivity

The biological activity of many nitroaromatic compounds is initiated by the reduction of the nitro group, a process often catalyzed by nitroreductase enzymes present in target cells.

Caption: Generalized signaling pathway for the bioactivation of nitroaromatic compounds.

Safety Information

5-Bromo-1,2-dimethyl-3-nitrobenzene should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

5-Bromo-1,2-dimethyl-3-nitrobenzene is a valuable and versatile chemical intermediate. Its polysubstituted aromatic ring provides multiple sites for synthetic modification, making it an attractive starting material for the synthesis of diverse and complex molecules. For researchers in drug discovery and development, this compound offers a scaffold to generate novel chemical entities for screening against a variety of biological targets. The detailed experimental protocols and predictive data provided in this guide serve as a foundation for its practical application in the laboratory.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,2-dimethyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-1,2-dimethyl-3-nitrobenzene (CAS No: 18873-95-5). It is a substituted aromatic compound of interest in organic synthesis, potentially serving as a key intermediate in the development of novel pharmaceuticals and other functional materials. This document collates available quantitative data, outlines general experimental protocols for the determination of its properties, and presents a logical workflow for its synthesis and characterization.

Chemical Identity and Physicochemical Properties

5-Bromo-1,2-dimethyl-3-nitrobenzene is a halogenated and nitrated derivative of o-xylene. Its structure, featuring a bromine atom, two methyl groups, and a nitro group on a benzene ring, makes it a versatile building block for further chemical modifications. The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is experimentally determined, other values are based on computational predictions.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-1,2-dimethyl-3-nitrobenzene | N/A |

| Synonyms | 5-Bromo-3-nitro-o-xylene, 2,3-Dimethyl-5-bromonitrobenzene | [1][2] |

| CAS Number | 18873-95-5 | [3][4][5] |

| Molecular Formula | C₈H₈BrNO₂ | [3] |

| Molecular Weight | 230.06 g/mol | [2] |

| Melting Point | 65-67 °C | [1] |

| Boiling Point | 294.2 ± 35.0 °C (Predicted) | [1] |

| Density | 1.533 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Insoluble in water; Soluble in alcohols and ethers. | |

| XLogP3 | 3.44 | [1] |

| Topological Polar Surface Area | 45.8 Ų | [1] |

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Protocol:

-

A small, finely powdered sample of 5-Bromo-1,2-dimethyl-3-nitrobenzene is packed into a capillary tube, sealed at one end.[3]

-

The capillary tube is placed in a melting point apparatus and heated slowly.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination

Understanding the solubility of a compound is essential for its application in various chemical reactions and formulations.

Protocol:

-

A small, measured amount of 5-Bromo-1,2-dimethyl-3-nitrobenzene (e.g., 10 mg) is added to a test tube containing a known volume of a solvent (e.g., 1 mL of water, ethanol, or diethyl ether).

-

The mixture is vortexed or shaken vigorously for a set period.

-

Visual inspection determines whether the compound has dissolved completely, partially, or not at all. This can be quantified if necessary using techniques like UV-Vis spectroscopy.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of organic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The chemical shifts, splitting patterns, and integration of the proton signals would confirm the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule. Expected significant peaks would correspond to the C-H bonds of the methyl and aromatic groups, the C=C bonds of the aromatic ring, the C-Br bond, and the strong asymmetric and symmetric stretches of the nitro group (typically around 1550 cm⁻¹ and 1375 cm⁻¹ for aromatic nitro compounds).[6]

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Synthesis and Purification Workflow

A plausible synthetic route to 5-Bromo-1,2-dimethyl-3-nitrobenzene involves the nitration of a substituted benzene derivative. The purification of the final product is crucial to obtain a compound of high purity for subsequent applications.

Caption: A logical workflow for the synthesis and characterization of 5-Bromo-1,2-dimethyl-3-nitrobenzene.

Logical Relationships in Spectroscopic Analysis

The structural confirmation of 5-Bromo-1,2-dimethyl-3-nitrobenzene relies on the correlation of data from various spectroscopic techniques.

Caption: Interrelationship of spectroscopic techniques for structural elucidation.

Conclusion

5-Bromo-1,2-dimethyl-3-nitrobenzene is a chemical intermediate with well-defined physicochemical properties. While detailed experimental data for this specific compound is limited, established analytical and synthetic protocols for similar aromatic compounds can be readily applied for its characterization and synthesis. This guide provides a foundational understanding for researchers and scientists working with this and related molecules in the pursuit of new chemical entities.

References

An In-depth Technical Guide on the Solubility of 5-Bromo-1,2-dimethyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 5-Bromo-1,2-dimethyl-3-nitrobenzene, a key intermediate in various organic syntheses. Due to the limited availability of specific quantitative experimental data in public literature, this document summarizes the available qualitative information and presents established methodologies for its empirical determination. Furthermore, it outlines the critical role of solubility data in process chemistry, crystallization, and formulation development.

Introduction and Physicochemical Properties

5-Bromo-1,2-dimethyl-3-nitrobenzene (CAS No: 18873-95-5) is a substituted aromatic nitro compound. Its chemical structure, featuring a benzene ring with bromine, nitro, and methyl substituents, dictates its physical and chemical properties, including its solubility profile. Aromatic nitro compounds are typically non-polar to weakly polar, which influences their solubility in various organic solvents. General principles of "like dissolves like" suggest that it will be more soluble in non-polar or weakly polar organic solvents and poorly soluble in highly polar solvents like water. Indeed, sources describe the compound as insoluble in water but soluble in many organic solvents like alcohols and ethers[1].

Table 1: Physicochemical Properties of 5-Bromo-1,2-dimethyl-3-nitrobenzene

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1] |

| Melting Point | 65-67 °C | [1][2] |

| Boiling Point | 294.2 ± 35.0 °C (Predicted) | [2] |

| Density | 1.533 ± 0.06 g/cm³ (Predicted) | [1][2] |

| XLogP3 | 3.44 | [2] |

Solubility Profile

While specific quantitative solubility data (e.g., in g/L or mol/L) for 5-Bromo-1,2-dimethyl-3-nitrobenzene is not extensively reported in peer-reviewed literature, a qualitative assessment can be made based on its structure and data from analogous compounds. Aromatic nitro compounds are generally readily soluble in a wide range of organic solvents[3]. The table below provides an expected qualitative solubility profile in common laboratory solvents.

Table 2: Qualitative Solubility of 5-Bromo-1,2-dimethyl-3-nitrobenzene

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Highly Polar Protic | Insoluble / Very Low | The compound's largely non-polar aromatic structure does not interact favorably with polar water molecules[1][4]. |

| Methanol / Ethanol | Polar Protic | Soluble | Alcohols can engage in dipole-dipole interactions and are common solvents for many organic solids[1][5]. |

| Acetone | Polar Aprotic | Soluble | Good general solvent for weakly polar to moderately polar organic compounds. |

| Dichloromethane | Polar Aprotic | Soluble | Frequently used as a solvent for aromatic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble | Ethers are generally good solvents for aromatic compounds[1]. |

| Toluene / Benzene | Non-Polar Aromatic | Soluble | The aromatic nature of the solvent and solute leads to favorable pi-stacking and van der Waals interactions[4]. |

| Hexane / Heptane | Non-Polar Aliphatic | Sparingly Soluble to Insoluble | The presence of the polar nitro group may limit solubility in highly non-polar aliphatic solvents. |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Soluble | DMSO is a powerful and versatile solvent capable of dissolving a wide array of organic compounds. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, an empirical study is necessary. The isothermal shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a solid compound in a solvent[6].

Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. After phase separation, the concentration of the dissolved solute in the supernatant is measured analytically.

Materials and Equipment

-

5-Bromo-1,2-dimethyl-3-nitrobenzene (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer with a validated method for the analyte

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology

-

Preparation: Add an excess amount of solid 5-Bromo-1,2-dimethyl-3-nitrobenzene to several sealed vials containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation is achieved[6].

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostat to let the excess solid settle. For complete separation, centrifuge the vials at a high speed.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic particles.

-

Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument (HPLC or UV-Vis). Measure the concentration of 5-Bromo-1,2-dimethyl-3-nitrobenzene.

-

Calculation: Calculate the solubility (S) using the measured concentration (C), the dilution factor (DF), and the density of the solvent (if converting to a mass/mass basis).

-

Solubility (g/L) = C (g/L) × DF

-

Visualized Workflows and Relationships

Diagrams created with Graphviz illustrate key processes and logical connections relevant to the study of solubility.

Caption: General workflow for experimental solubility determination.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-1,2-dimethyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-Bromo-1,2-dimethyl-3-nitrobenzene. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted ¹H NMR spectrum based on established spectroscopic principles and substituent effects. It includes a comprehensive table of predicted chemical shifts, coupling constants, and integration values. Furthermore, a standardized experimental protocol for the acquisition of a ¹H NMR spectrum for a solid organic compound is detailed. Visual diagrams illustrating the molecular structure with expected proton interactions and a general experimental workflow are also provided to aid in the understanding and application of this data.

Introduction

5-Bromo-1,2-dimethyl-3-nitrobenzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. The structural elucidation of such molecules is heavily reliant on spectroscopic techniques, with ¹H NMR spectroscopy being one of the most powerful tools for determining the arrangement of protons within a molecule. This guide aims to provide researchers with a foundational understanding of the expected ¹H NMR characteristics of this compound, facilitating its identification and characterization in a laboratory setting.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for 5-Bromo-1,2-dimethyl-3-nitrobenzene is summarized in the table below. These predictions are based on the analysis of the electronic effects of the substituents on the benzene ring. The electron-withdrawing nitro group is expected to deshield adjacent protons, shifting them downfield, while the methyl groups are electron-donating, causing a slight shielding effect. The bromine atom has a moderate deshielding effect.

Table 1: Predicted ¹H NMR Data for 5-Bromo-1,2-dimethyl-3-nitrobenzene

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | Aromatic CH | 7.6 - 7.8 | Doublet | ~2.0 - 2.5 | 1H |

| H-6 | Aromatic CH | 7.4 - 7.6 | Doublet | ~2.0 - 2.5 | 1H |

| CH₃-1 | Methyl Protons | 2.3 - 2.5 | Singlet | - | 3H |

| CH₃-2 | Methyl Protons | 2.2 - 2.4 | Singlet | - | 3H |

Molecular Structure and Predicted Proton Interactions

The molecular structure of 5-Bromo-1,2-dimethyl-3-nitrobenzene contains two aromatic protons and two methyl groups, leading to four distinct signals in the ¹H NMR spectrum. The two aromatic protons, H-4 and H-6, are expected to show a meta-coupling interaction.

Caption: Molecular structure and predicted proton coupling.

Standard Experimental Protocol for ¹H NMR Spectroscopy

The following provides a generalized methodology for acquiring a ¹H NMR spectrum of a solid organic compound like 5-Bromo-1,2-dimethyl-3-nitrobenzene.

4.1. Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Mixing: Gently agitate the vial to ensure the sample is fully dissolved.

-

Transfer: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Sealing: Cap the NMR tube to prevent solvent evaporation and contamination.

4.2. NMR Spectrometer Parameters (Example for a 500 MHz Spectrometer)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

4.3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integration: The area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shift of each peak is determined.

Experimental Workflow

The general workflow for obtaining and analyzing a ¹H NMR spectrum is depicted in the following diagram.

Caption: General workflow for ¹H NMR spectroscopy.

Conclusion

This technical guide has presented a predicted ¹H NMR spectrum and a standardized experimental protocol for 5-Bromo-1,2-dimethyl-3-nitrobenzene. While awaiting the availability of experimental data, this guide serves as a valuable resource for researchers in the fields of organic chemistry and drug development, aiding in the prospective identification and structural analysis of this compound. The provided methodologies and diagrams offer a practical framework for the application of ¹H NMR spectroscopy in chemical research.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 5-Bromo-1,2-dimethyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-Bromo-1,2-dimethyl-3-nitrobenzene. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages high-quality computational prediction tools to offer a reliable reference for researchers. It includes a comprehensive, generalized experimental protocol for the acquisition of ¹³C NMR data suitable for this class of molecule, alongside structured data tables and logical workflow diagrams to facilitate understanding and application in a laboratory setting.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for 5-Bromo-1,2-dimethyl-3-nitrobenzene were predicted using advanced computational algorithms. These predictions are based on the established effects of bromo, nitro, and methyl substituents on the benzene ring. The electron-withdrawing nature of the nitro and bromo groups, combined with the electron-donating effect of the two methyl groups, results in a distinct chemical shift pattern for each carbon atom.

The predicted data, assuming a standard deuterated chloroform (CDCl₃) solvent, is summarized in the table below. The carbon atoms of the benzene ring are numbered starting from the carbon attached to the first methyl group and proceeding towards the second methyl group. The methyl carbons are designated C7 and C8.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C3 (C-NO₂) | 150.1 | Quaternary (Aromatic) |

| C1 | 141.2 | Quaternary (Aromatic) |

| C2 | 137.5 | Quaternary (Aromatic) |

| C6 | 134.8 | CH (Aromatic) |

| C4 | 126.5 | CH (Aromatic) |

| C5 (C-Br) | 119.8 | Quaternary (Aromatic) |

| C8 (2-CH₃) | 20.7 | CH₃ (Aliphatic) |

| C7 (1-CH₃) | 15.3 | CH₃ (Aliphatic) |

Molecular Structure and NMR Assignment

The diagram below illustrates the molecular structure of 5-Bromo-1,2-dimethyl-3-nitrobenzene with the numbering scheme used for the NMR signal assignments in this guide.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed, generalized methodology for acquiring a high-quality ¹³C NMR spectrum for a small organic molecule like 5-Bromo-1,2-dimethyl-3-nitrobenzene.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurity signals.

-

Mass: Weigh approximately 20-50 mg of the solid compound into a clean, dry vial. A higher concentration is recommended for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.

-

Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, typically deuterated chloroform (CDCl₃), which is a good solvent for many organic compounds and has a well-defined solvent signal at ~77.16 ppm.

-

Dissolution: Gently agitate or vortex the vial to ensure the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer. Instrument-specific parameters may require optimization.

-

Experiment: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker instrument). This simplifies the spectrum to single lines for each unique carbon by removing ¹H-¹³C coupling.

-

Spectral Width (SW): Set a wide spectral width, typically from 0 to 220 ppm, to ensure all carbon signals, including those in the aromatic and carbonyl regions, are captured.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is standard. For quantitative analysis, longer delays (5-10 seconds) may be necessary to ensure full relaxation of all carbon nuclei, especially quaternary carbons which have longer relaxation times.

-

Pulse Width (P1): Calibrate a 30° or 90° pulse for the ¹³C channel. A 30° pulse is often used to allow for a shorter relaxation delay.

-

Number of Scans (NS): A significantly higher number of scans is required for ¹³C NMR compared to ¹H NMR. Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

Temperature: Maintain a constant temperature, usually 298 K (25 °C), for reproducibility.

Data Processing

-

Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks are in the positive absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm). Alternatively, if tetramethylsilane (TMS) is used as an internal standard, its signal is set to 0 ppm.

General Experimental Workflow

The logical workflow for obtaining and analyzing a ¹³C NMR spectrum is depicted below. This process ensures a systematic approach from sample preparation to final data interpretation.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 5-Bromo-1,2-dimethyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Bromo-1,2-dimethyl-3-nitrobenzene. Understanding the mass spectrometric behavior of this substituted nitroaromatic compound is crucial for its unambiguous identification in complex matrices, a common challenge in drug development and chemical research. This document outlines the probable fragmentation pathways, presents quantitative data in a structured format, details a standard experimental protocol for its analysis, and provides a visual representation of the fragmentation cascade.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway

Upon electron ionization, 5-Bromo-1,2-dimethyl-3-nitrobenzene is expected to form a molecular ion ([M]•+). The inherent stability of the aromatic ring suggests that the molecular ion will be observable. A key characteristic of the mass spectrum will be the isotopic signature of bromine, with the 79Br and 81Br isotopes occurring in a nearly 1:1 ratio. This will result in a distinctive M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily dictated by the nature and position of the substituents on the benzene ring:

-

Loss of the Nitro Group: A predominant fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitro group (•NO2), which has a mass of 46 Da. Another common fragmentation is the loss of nitric oxide (•NO) with a mass of 30 Da, often followed by the expulsion of a carbon monoxide (CO) molecule.

-

Benzylic Cleavage: The methyl groups attached to the aromatic ring can undergo benzylic cleavage, resulting in the loss of a hydrogen radical (•H) or a methyl radical (•CH3). The loss of a hydrogen radical from one of the methyl groups can lead to the formation of a stable tropylium-like ion.

-

Cleavage of the Bromine Atom: The carbon-bromine bond can undergo homolytic or heterolytic cleavage, resulting in the loss of a bromine radical (•Br) or a bromide ion.

These primary fragmentation events will likely be followed by sequential losses of other small molecules or radicals, leading to a complex but interpretable mass spectrum.

Quantitative Data Presentation

The following table summarizes the predicted major fragment ions for 5-Bromo-1,2-dimethyl-3-nitrobenzene. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br). The relative abundances are predicted based on the known fragmentation patterns of similar compounds and the expected stability of the resulting ions.

| Predicted Fragment Ion | Structure/Formula | m/z (for ⁷⁹Br) | Predicted Relative Abundance | Fragmentation Pathway |

| [M]•+ | [C₈H₈BrNO₂]•+ | 230 | Moderate | Molecular Ion |

| [M+2]•+ | [C₈H₈⁸¹BrNO₂]•+ | 232 | Moderate | Isotopic Peak of Molecular Ion |

| [M - NO₂]⁺ | [C₈H₈Br]⁺ | 184 | High | Loss of •NO₂ from the molecular ion |

| [M - NO₂ + 2]⁺ | [C₈H₈⁸¹Br]⁺ | 186 | High | Isotopic peak of [M - NO₂]⁺ |

| [M - Br]⁺ | [C₈H₈NO₂]⁺ | 151 | Moderate | Loss of •Br from the molecular ion |

| [M - CH₃]⁺ | [C₇H₅BrNO₂]⁺ | 215 | Low | Loss of •CH₃ from the molecular ion |

| [M - CH₃ + 2]⁺ | [C₇H₅⁸¹BrNO₂]⁺ | 217 | Low | Isotopic peak of [M - CH₃]⁺ |

| [M - NO₂ - H]⁺ | [C₈H₇Br]⁺ | 183 | Moderate | Loss of H• from [M - NO₂]⁺ |

| [M - NO₂ - H + 2]⁺ | [C₈H₇⁸¹Br]⁺ | 185 | Moderate | Isotopic peak of [M - NO₂ - H]⁺ |

Experimental Protocols

A standard and effective method for analyzing semi-volatile organic compounds such as 5-Bromo-1,2-dimethyl-3-nitrobenzene is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Dissolve approximately 1 mg of the solid compound in 1 mL of a high-purity solvent like dichloromethane or acetone.

-

Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for enhanced sensitivity.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 350.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

-

Identify the peak corresponding to 5-Bromo-1,2-dimethyl-3-nitrobenzene in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions, and compare them with the predicted data.

Visualization of Fragmentation Pathway

The following diagram illustrates the logical relationships in the predicted fragmentation cascade of 5-Bromo-1,2-dimethyl-3-nitrobenzene under electron ionization.

Caption: Predicted EI fragmentation pathway of 5-Bromo-1,2-dimethyl-3-nitrobenzene.

An In-depth Technical Guide to the FT-IR Analysis of 5-Bromo-1,2-dimethyl-3-nitrobenzene

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 5-Bromo-1,2-dimethyl-3-nitrobenzene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The document details the expected vibrational modes, a standardized experimental protocol for sample analysis, and a logical workflow for the analytical process.

Introduction to the FT-IR Spectroscopy of 5-Bromo-1,2-dimethyl-3-nitrobenzene

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When an organic molecule like 5-Bromo-1,2-dimethyl-3-nitrobenzene is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These vibrations include stretching, bending, and rocking. The resulting FT-IR spectrum is a unique molecular fingerprint, providing valuable qualitative information.

The structure of 5-Bromo-1,2-dimethyl-3-nitrobenzene contains several key functional groups whose characteristic vibrations can be predicted:

-

Aromatic Nitro Group (NO₂): This group is characterized by strong and distinct asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively[1].

-

Substituted Benzene Ring: The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending vibrations below 900 cm⁻¹, which can be indicative of the substitution pattern[2].

-

Methyl Groups (CH₃): The two methyl substituents will show characteristic aliphatic C-H stretching absorptions between 3000 and 2850 cm⁻¹[2].

-

Bromo Substituent (C-Br): The carbon-bromine bond vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically below 700 cm⁻¹[3].

By analyzing the positions, intensities, and shapes of the absorption bands in the FT-IR spectrum, one can confirm the presence of these functional groups and verify the identity and purity of the compound.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretching | Medium to Weak |

| 2980 - 2850 | Aliphatic C-H Stretching (from -CH₃ groups) | Medium |

| 1550 - 1490 | Asymmetric NO₂ Stretching | Strong |

| 1600 - 1450 | Aromatic C=C Ring Stretching | Medium to Weak |

| 1470 - 1440 | Asymmetric CH₃ Bending | Medium |

| 1380 - 1365 | Symmetric CH₃ Bending (Umbrella Mode) | Medium |

| 1360 - 1300 | Symmetric NO₂ Stretching | Strong |

| 1100 - 1000 | Aromatic C-H In-Plane Bending | Medium |

| 900 - 700 | Aromatic C-H Out-of-Plane Bending | Strong |

| < 700 | C-Br Stretching | Medium to Strong |

Note: The exact positions of the peaks can be influenced by the electronic effects of the substituents on the aromatic ring and the physical state of the sample.

Experimental Protocol: FT-IR Analysis of a Solid Sample

This section details a standard methodology for obtaining the FT-IR spectrum of a solid organic compound such as 5-Bromo-1,2-dimethyl-3-nitrobenzene using the potassium bromide (KBr) pellet technique.

3.1. Materials and Equipment

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Sample of 5-Bromo-1,2-dimethyl-3-nitrobenzene (finely powdered)

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet-pressing die and hydraulic press

-

Spatula and weighing paper

-

Infrared lamp (for drying)

3.2. Procedure

-

Background Spectrum Acquisition:

-

Ensure the sample chamber of the FT-IR spectrometer is empty.

-

Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and water vapor). This background spectrum will be automatically subtracted from the sample spectrum by the instrument's software to eliminate interference.

-

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount of KBr powder (approx. 100-200 mg) under an infrared lamp to ensure it is completely dry.

-

Weigh approximately 1-2 mg of the 5-Bromo-1,2-dimethyl-3-nitrobenzene sample. The concentration of the sample in KBr should be in the range of 0.2% to 1%[4].

-

Add the sample to the mortar containing the dried KBr.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than the wavelength of the IR radiation to minimize scattering[4].

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the pellet-pressing die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet. A transparent pellet indicates proper sample preparation.

-

-

Sample Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder within the FT-IR spectrometer's sample compartment.

-

Acquire the FT-IR spectrum. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

After the scan is complete, process the spectrum using the instrument's software (e.g., baseline correction, smoothing).

-

Label the significant peaks with their corresponding wavenumber values.

-

Thoroughly clean the mortar, pestle, and die assembly with an appropriate solvent (e.g., acetone) and dry them completely to prevent cross-contamination.

-

Workflow for FT-IR Analysis

The logical progression from sample preparation to final data interpretation is crucial for accurate and reproducible results. The following diagram illustrates the standard workflow for the FT-IR analysis of 5-Bromo-1,2-dimethyl-3-nitrobenzene.

Caption: Workflow for the FT-IR analysis of a solid organic compound.

This comprehensive guide provides the foundational knowledge, predictive data, and procedural details necessary for the successful FT-IR analysis of 5-Bromo-1,2-dimethyl-3-nitrobenzene, enabling researchers to verify its chemical identity with confidence.

References

electrophilic aromatic substitution mechanism for 5-Bromo-1,2-dimethyl-3-nitrobenzene

An in-depth analysis of the electrophilic aromatic substitution (EAS) mechanism for 5-Bromo-1,2-dimethyl-3-nitrobenzene is presented for researchers, scientists, and professionals in drug development. This guide details the regioselectivity of EAS reactions on this polysubstituted aromatic compound, governed by the complex interplay of the directing effects of its substituents.

Understanding Substituent Effects

The outcome of an electrophilic aromatic substitution on a substituted benzene ring is dictated by the electronic properties of the substituents already present. These groups can either activate or deactivate the ring towards substitution and direct the incoming electrophile to specific positions. The substituents on 5-Bromo-1,2-dimethyl-3-nitrobenzene are two methyl groups, a nitro group, and a bromine atom. Their individual effects are crucial for predicting the reaction's regiochemistry.

Table 1: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Formula | Nature | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

| Methyl | -CH₃ | Activating | Electron-donating (+I) | Hyperconjugation (weakly donating) | Weakly Activating | Ortho, Para |

| Bromo | -Br | Deactivating | Electron-withdrawing (-I) | Electron-donating (+M) | Weakly Deactivating | Ortho, Para |

| Nitro | -NO₂ | Deactivating | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly Deactivating | Meta |

The two available positions for substitution on the 5-Bromo-1,2-dimethyl-3-nitrobenzene ring are C4 and C6. The directing effects of the existing groups are as follows:

-

Methyl groups (-CH₃): As activating groups, they direct incoming electrophiles to the ortho and para positions. The methyl at C1 directs to C2 (occupied) and C6 (ortho), and C4 (para). The methyl at C2 directs to C1 (occupied) and C3 (occupied), and C5 (occupied). Therefore, the methyl groups activate positions C4 and C6.

-

Nitro group (-NO₂): This strongly deactivating group directs incoming electrophiles to the meta position.[1][2][3][4] Relative to the nitro group at C3, the meta positions are C1 (occupied) and C5 (occupied). However, its powerful electron-withdrawing effect significantly deactivates the ortho (C2, C4) and para (C6) positions.

-

Bromo group (-Br): This weakly deactivating group directs to the ortho and para positions.[1][2] From its position at C5, it directs to C4 and C6 (ortho) and C2 (para, occupied).

Considering these effects, both C4 and C6 are potential sites for substitution. However, the C6 position is favored. It is ortho to an activating methyl group, para to the ortho, para-directing bromo group, and meta to the strongly deactivating nitro group. The C4 position is para to one methyl group but ortho to the strongly deactivating nitro group, making it less favorable for attack.

The Electrophilic Aromatic Substitution Mechanism

The mechanism proceeds through a three-step sequence: generation of the electrophile, attack by the aromatic ring to form a resonance-stabilized carbocation (the sigma complex or arenium ion), and subsequent deprotonation to restore aromaticity.[5][6]

Step 1: Generation of the Electrophile (E⁺)

The electrophile is typically generated by the reaction of a reagent with a catalyst. For example, in nitration, the nitronium ion (NO₂⁺) is formed from nitric acid and sulfuric acid.[7] In bromination, Br⁺ is generated from Br₂ and a Lewis acid like FeBr₃.[7]

Step 2: Formation of the Sigma Complex

The nucleophilic π-electron system of the aromatic ring attacks the electrophile. This is the rate-determining step as it temporarily disrupts the ring's aromaticity.[6] The attack will preferentially occur at the C6 position due to the combined directing effects of the substituents leading to a more stable sigma complex. The stability of this intermediate is key to the regioselectivity of the reaction. The positive charge of the arenium ion is delocalized across the ring, but certain resonance structures are more stable than others. Attack at C6 avoids placing the positive charge on the carbon atom bonded to the electron-withdrawing nitro group, which would be highly destabilizing.

Step 3: Deprotonation to Restore Aromaticity

A weak base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromatic π-system and yields the final substituted product.[6]

Visualization of the Mechanism

The following diagram illustrates the logical progression of the electrophilic aromatic substitution on 5-Bromo-1,2-dimethyl-3-nitrobenzene.

References

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. fiveable.me [fiveable.me]

- 4. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

An In-depth Technical Guide on the Electronic Effects of Substituents in 5-Bromo-1,2-dimethyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electronic effects of the bromo, methyl, and nitro substituents on the aromatic ring of 5-Bromo-1,2-dimethyl-3-nitrobenzene. Understanding these electronic influences is paramount for predicting the molecule's reactivity, metabolic stability, and potential interactions within biological systems, making it a crucial aspect of drug design and development. This document synthesizes theoretical principles with available quantitative data to offer a comprehensive overview for researchers in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Introduction to Electronic Effects of Substituents

The reactivity and properties of a substituted benzene derivative are profoundly influenced by the nature of its substituents. These groups can either donate or withdraw electron density from the aromatic ring, thereby affecting its nucleophilicity and the regioselectivity of subsequent chemical reactions. The overall electronic influence of a substituent is a combination of two primary phenomena: the inductive effect and the resonance effect.[1]

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent and the carbon atom of the benzene ring.[2] Electron-withdrawing groups exert a negative inductive effect (-I), while electron-donating groups have a positive inductive effect (+I).

-

Resonance Effect (R or M): Also known as the mesomeric effect, this is a consequence of the delocalization of π-electrons between the substituent and the aromatic ring.[1] This effect can be either electron-donating (+R) or electron-withdrawing (-R).

A quantitative measure of the electronic effect of a substituent is provided by the Hammett equation , which relates reaction rates and equilibrium constants for reactions of substituted benzoic acids.[3] The Hammett constant (σ) for a given substituent is a measure of its electron-donating or electron-withdrawing power.

Analysis of Substituents in 5-Bromo-1,2-dimethyl-3-nitrobenzene

The electronic landscape of 5-Bromo-1,2-dimethyl-3-nitrobenzene is shaped by the interplay of its three distinct substituents: a bromo group, two methyl groups, and a nitro group.

Bromo Group (-Br)

The bromo substituent exhibits a dual electronic nature:

-

Inductive Effect (-I): Due to the high electronegativity of bromine, it withdraws electron density from the benzene ring through the C-Br sigma bond.[2] This deactivates the ring towards electrophilic aromatic substitution.

-

Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring.[4] This electron donation partially counteracts the inductive withdrawal.

Overall, the strong -I effect of bromine outweighs its +R effect, making it a deactivating group. However, the resonance donation directs incoming electrophiles to the ortho and para positions.[4]

Methyl Groups (-CH₃)

The two methyl groups at positions 1 and 2 are considered activating groups:

-

Inductive Effect (+I): Alkyl groups are electron-donating through an inductive effect, pushing electron density into the benzene ring and increasing its nucleophilicity.[1]

-

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a C-H σ-bond into an adjacent empty or partially filled p-orbital. This effect further enhances the electron-donating nature of the methyl groups.

The cumulative effect of the two methyl groups is a significant activation of the aromatic ring, directing incoming electrophiles to the ortho and para positions relative to themselves.

Nitro Group (-NO₂)

The nitro group is a powerful electron-withdrawing substituent:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms results in a strong withdrawal of electron density from the ring through the C-N sigma bond.[1]

-

Resonance Effect (-R): The nitro group can delocalize π-electrons from the benzene ring onto its own structure, creating resonance forms with a positive charge on the ring.[5] This is a potent deactivating effect.

Both the inductive and resonance effects of the nitro group are electron-withdrawing, making it a very strong deactivating group.[6] This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.[7]

Quantitative Data: Hammett Substituent Constants

The Hammett constants (σ) provide a quantitative measure of the electronic effects of these substituents. The values for the meta (σm) and para (σp) positions are particularly informative.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Overall Electronic Effect |

| -Br | +0.232[8] | +0.393[8] | Deactivating, Ortho/Para directing |

| -CH₃ | -0.170[8] | -0.069[8] | Activating, Ortho/Para directing |

| -NO₂ | +0.778[8] | +0.710[8] | Strongly Deactivating, Meta directing |

Combined Electronic Effects in 5-Bromo-1,2-dimethyl-3-nitrobenzene

The overall electronic character of the 5-Bromo-1,2-dimethyl-3-nitrobenzene ring is a complex interplay of the individual substituent effects.

-

Activation vs. Deactivation: The two activating methyl groups are in competition with the deactivating bromo and strongly deactivating nitro groups. The presence of the powerful nitro group likely renders the ring significantly less reactive towards electrophilic substitution compared to benzene.

-

Directing Effects: The directing effects of the substituents will determine the regioselectivity of any further reactions. The two methyl groups activate the positions ortho and para to them. The bromo group also directs ortho and para. The nitro group directs meta. The ultimate position of substitution will depend on the reaction conditions and the nature of the incoming electrophile, with the most activated and sterically accessible positions being the most likely sites of reaction.

Experimental Protocols for Determining Electronic Effects

Determination of Hammett Constants

Principle: This method involves measuring the equilibrium or rate constants of a reaction for a series of substituted benzene derivatives and comparing them to the unsubstituted parent compound. The ionization of benzoic acids is the classic example.[3]

Generalized Protocol:

-

Synthesis: Synthesize a series of meta- and para-substituted benzoic acids, including the unsubstituted benzoic acid as a reference.

-

Equilibrium Constant Measurement: Determine the acid dissociation constant (Ka) for each synthesized benzoic acid in a standardized solvent system (e.g., water at 25°C). This can be achieved through potentiometric titration.

-

Calculation: The Hammett substituent constant (σ) is calculated using the following equation: σ = log(Ka / Ka0) where Ka is the dissociation constant of the substituted benzoic acid and Ka0 is the dissociation constant of the unsubstituted benzoic acid.

Spectroscopic Analysis (NMR and IR)

Principle: Spectroscopic techniques can provide insights into the electron distribution within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of the aromatic protons and carbons are sensitive to the electron density around them. Electron-withdrawing groups tend to shift signals to a higher frequency (downfield), while electron-donating groups cause an upfield shift.[9]

-

Infrared (IR) Spectroscopy: The stretching frequency of specific bonds (e.g., C=O in a substituted acetophenone) can be correlated with the electronic effect of the substituent on the ring.[9]

Generalized Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the substituted benzene compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts of the aromatic protons. Compare these shifts to those of unsubstituted benzene to infer the electron-donating or electron-withdrawing nature of the substituents.

Visualization of Electronic Effects

The following diagram illustrates the interplay of inductive and resonance effects of the substituents in 5-Bromo-1,2-dimethyl-3-nitrobenzene.

Caption: Interplay of electronic effects in 5-Bromo-1,2-dimethyl-3-nitrobenzene.

Conclusion

The electronic properties of 5-Bromo-1,2-dimethyl-3-nitrobenzene are governed by a complex interplay of inductive and resonance effects from its bromo, dimethyl, and nitro substituents. The cumulative effect results in a deactivated aromatic ring, with specific regions of altered electron density that will dictate its reactivity in chemical and biological systems. A thorough understanding of these principles is essential for the rational design of novel therapeutic agents and for predicting the metabolic fate of such molecules. Further experimental validation using the outlined protocols would provide more precise quantitative data on the electronic landscape of this specific compound.

References

- 1. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. Hammett_equation [chemeurope.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. hammett substituent constants: Topics by Science.gov [science.gov]

Technical Guide: Stability and Storage of 5-Bromo-1,2-dimethyl-3-nitrobenzene

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability profile and recommended storage conditions for 5-Bromo-1,2-dimethyl-3-nitrobenzene (CAS No: 18873-95-5). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring laboratory safety.

Chemical and Physical Properties

5-Bromo-1,2-dimethyl-3-nitrobenzene is a yellow crystalline solid with a strong, pungent odor.[1] Understanding its physical properties is foundational to its proper handling and storage. The table below summarizes key quantitative data.

| Property | Value | Source(s) |

| CAS Number | 18873-95-5 | [1][2][3] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2][3] |

| Molecular Weight | 230.06 g/mol | [1][3] |

| Appearance | Yellow crystal | [1] |

| Melting Point | 65-67 °C | [1][3][4] |

| Boiling Point | 294.2 ± 35.0 °C (Predicted) | [3][4] |

| Density | 1.533 ± 0.06 g/cm³ (Predicted) | [1][3][4] |

| Flash Point | 131.7 ± 25.9 °C | [3][4] |

Chemical Stability

5-Bromo-1,2-dimethyl-3-nitrobenzene is generally stable under recommended storage conditions at room temperature.[1][5] However, it possesses sensitivities that can lead to degradation or hazardous situations if not properly managed.

-

Thermal Stability: The compound is stable at ambient temperatures but poses a risk of explosion when exposed to high temperatures or fire sources.[1]

-

Chemical Stability: It is chemically stable under standard ambient conditions.[6]

-

Reactivity: No special reactivity has been reported under proper conditions.[7]

Recommended Storage and Handling Conditions

Proper storage is essential to prevent degradation and ensure safety. The primary goals are to protect the compound from heat, light, and incompatible materials.

3.1 Storage Recommendations:

-

Temperature: Store at room temperature in a cool location.[5]

-

Container: Keep the container tightly sealed to prevent moisture ingress and sublimation.[4][5]

-

Light Exposure: Protect from direct sunlight.[5]

-

Ignition Sources: Keep away from sources of ignition, heat, sparks, and open flames.[5][8]

3.2 Incompatible Materials: To prevent hazardous reactions, 5-Bromo-1,2-dimethyl-3-nitrobenzene should be stored separately from:

3.3 Hazardous Decomposition: In the event of a fire, the compound may decompose and emit toxic fumes.[5] Hazardous decomposition products include:

3.4 Handling Precautions:

-

All handling should be conducted in a well-ventilated place, preferably within a chemical fume hood.[4][10]

-

Avoid the formation and inhalation of dust and aerosols.[4][5]

-

Prevent contact with skin and eyes by using appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[4][5]

-

Use non-sparking tools and take measures to prevent electrostatic discharge.[4]

References

- 1. chembk.com [chembk.com]

- 2. BioOrganics [bioorganics.biz]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. file.chemscene.com [file.chemscene.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. 1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to the Hazards and Safety Precautions for 5-Bromo-1,2-dimethyl-3-nitrobenzene

Section 1: Introduction and Hazard Postulation

Halogenated nitroaromatic compounds, as a class, are known to possess significant toxicological properties.[3] For instance, compounds like 1-bromo-2-nitrobenzene and 5-bromo-5-nitro-1,3-dioxane are classified as harmful if swallowed, skin and eye irritants, and may cause organ damage through repeated exposure.[4][5] Consequently, this document postulates a hazard profile for 5-Bromo-1,2-dimethyl-3-nitrobenzene by synthesizing data from these related molecules to ensure that all handling, storage, and disposal procedures adhere to the highest possible safety standards. This proactive, evidence-based approach is fundamental to maintaining a safe laboratory environment.

Section 2: Physicochemical Properties and Postulated Hazard Profile

Understanding the basic properties of a chemical is the first step in a robust safety assessment. While experimental data is limited, the following information has been compiled.

| Property | Value | Source |

| CAS Number | 18873-95-5 | [1] |

| Molecular Formula | C8H8BrNO2 | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Melting Point | 65-67 °C (Predicted) | [1] |

| Boiling Point | 294.2 °C (Predicted) | [1] |

| Flash Point | 131.7 °C (Predicted) | [1] |

| Appearance | Solid | [6] |

Globally Harmonized System (GHS) Hazard Classification (Postulated)